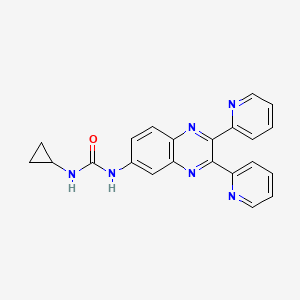![molecular formula C23H22N2O4 B4011611 1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011611.png)
1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate
描述
1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its pharmacological properties. This compound belongs to the class of quinolinecarboxylates, which have been extensively studied for their potential therapeutic applications.
作用机制
The exact mechanism of action of 1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. In addition, 1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate has been shown to improve cognitive function and to reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate. One of the directions is to investigate the molecular mechanism of action of the compound in more detail. This may involve studying its interaction with specific enzymes or proteins involved in the inflammatory response or tumor growth. Another direction is to explore the potential therapeutic applications of the compound in other diseases, such as cardiovascular disease or diabetes. Additionally, the development of more efficient synthesis methods for the compound may help to overcome its limitations for lab experiments.
科学研究应用
1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
[1-(3-acetylanilino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-4-21(22(27)25-17-9-7-8-16(13-17)15(3)26)29-23(28)19-12-14(2)24-20-11-6-5-10-18(19)20/h5-13,21H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCLEIIVJPCYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-isoxazolylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4011529.png)
![4-(3-hydroxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011533.png)
![ethyl 4-{N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4011546.png)
![N-{4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4011548.png)

![4-(3-chloro-4-phenoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4011560.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4011566.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4011568.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B4011569.png)
![4-[4-(2-isopropyl-5-methylphenoxy)phenyl]-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4011575.png)
![5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011577.png)
![2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B4011590.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4011599.png)
![4-[(4-hydroxypiperidin-1-yl)methyl]-N-(4-methoxy-3,5-dimethylphenyl)benzamide](/img/structure/B4011614.png)